molecular formula C9H6Br2ClN3O2S B2365184 3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole CAS No. 320424-30-4

3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole

Cat. No.: B2365184
CAS No.: 320424-30-4
M. Wt: 415.48
InChI Key: ZHVSWNMUQBZUKS-UHFFFAOYSA-N
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Description

This compound belongs to the 1H-1,2,4-triazole class, characterized by a five-membered aromatic ring containing three nitrogen atoms. The structure features bromine substituents at positions 3 and 5, a [(4-chlorophenyl)sulfonyl]methyl group at position 1, and a sulfonyl bridge linking the triazole core to the 4-chlorophenyl moiety. These modifications enhance its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3,5-dibromo-1-[(4-chlorophenyl)sulfonylmethyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2ClN3O2S/c10-8-13-9(11)15(14-8)5-18(16,17)7-3-1-6(12)2-4-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVSWNMUQBZUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CN2C(=NC(=N2)Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis of 3,5-Dibromo-1H-1,2,4-Triazole

The foundational step involves preparing the 3,5-dibromo-1H-1,2,4-triazole intermediate (CAS 7411-23-6), which serves as the substrate for subsequent modifications.

Direct Bromination of 1H-1,2,4-Triazole

Bromination of 1H-1,2,4-triazole using elemental bromine or hydrobromic acid under controlled conditions yields the 3,5-dibromo derivative. Ambeed’s protocol demonstrates this via a two-step process:

  • Reaction Conditions :
    • Substrate: 1H-1,2,4-triazole (1 equiv)
    • Brominating Agent: HBr (2.2 equiv) in acetic acid
    • Temperature: 0–5°C (ice bath) → room temperature
    • Duration: 15–24 hours
    • Yield: 85–90%.

This method avoids over-bromination and ensures regioselectivity at the 3- and 5-positions.

Introduction of the Sulfonylmethyl Group

The [(4-chlorophenyl)sulfonyl]methyl moiety is introduced via alkylation or sulfonylation reactions. Key approaches include:

Alkylation with 4-Chlorophenylsulfonylmethyl Chloride

A two-step alkylation-sulfonylation strategy is employed:

Step 1: Alkylation of 3,5-Dibromo-1H-1,2,4-Triazole
  • Reagents :
    • 3,5-Dibromo-1H-1,2,4-triazole (1 equiv)
    • Sodium hydride (1.2 equiv, 55% dispersion in mineral oil)
    • 4-Chlorophenylsulfonylmethyl chloride (1.1 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Conditions :
    • Temperature: 0–5°C → room temperature
    • Duration: 15 hours
  • Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and purification via silica gel chromatography (ethyl acetate/n-heptane gradient).
  • Yield : 58–65%.
Step 2: Sulfonylation Optimization

To enhance efficiency, microwave-assisted synthesis (MAOS) reduces reaction times:

  • Microwave Parameters :
    • Power: 150 W
    • Temperature: 120°C
    • Duration: 30 minutes
  • Yield Improvement : 72–78%.

Alternative Pathways and Comparative Analysis

One-Pot Bromination-Alkylation

A streamlined method combines bromination and alkylation in a single vessel:

  • Reagents :
    • 1H-1,2,4-Triazole (1 equiv)
    • N-Bromosuccinimide (2.2 equiv)
    • 4-Chlorophenylsulfonylmethyl chloride (1.1 equiv)
  • Base : Potassium carbonate (2.5 equiv)
  • Solvent : Acetonitrile
  • Conditions :
    • Temperature: 80°C
    • Duration: 12 hours
  • Yield : 68%.

Reductive Amination Approach

For higher functional group tolerance:

  • Substrate : 3,5-Dibromo-1H-1,2,4-triazole
  • Reagents :
    • 4-Chlorobenzenesulfonyl formaldehyde (1.1 equiv)
    • Sodium cyanoborohydride (1.5 equiv)
  • Solvent : Methanol
  • Conditions :
    • Temperature: 25°C
    • Duration: 24 hours
  • Yield : 52%.

Reaction Optimization and Challenges

Solvent and Base Selection

  • Optimal Solvent : DMF outperforms THF or acetonitrile due to better solubility of intermediates.
  • Base Impact : Sodium hydride vs. potassium carbonate:




















    BaseYield (%)Purity (%)
    NaH (55% disp)58–65>90
    K₂CO₃45–5085

Sodium hydride minimizes side reactions but requires careful handling.

Temperature and Time Effects

  • Alkylation :
    • 0–5°C: Prevents exothermic decomposition.
    • Room temperature: Completes reaction within 15 hours.
  • Microwave Assistance : Reduces time to 30 minutes with comparable yields.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (30–50 µm)
  • Eluent : Ethyl acetate/n-heptane (20:80 v/v)
  • Recovery : 85–90%.

Spectroscopic Confirmation

  • ¹H NMR (300 MHz, CDCl₃):
    • δ 4.29 (t, J = 5.3 Hz, 2H, CH₂SO₂)
    • δ 7.45–7.60 (m, 4H, Ar-H).
  • MS (ES+) : m/z 415.5 [M+H]+.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-triazole derivative, while oxidation can produce a sulfone-triazole compound.

Scientific Research Applications

3,5-Dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Agriculture: The compound can be used in the development of agrochemicals such as herbicides and fungicides.

    Materials Science: It is utilized in the synthesis of advanced materials, including polymers and coordination complexes, for various industrial applications.

Mechanism of Action

The mechanism of action of 3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares key structural analogs, highlighting substituent differences and molecular properties:

Compound Name Molecular Formula Molecular Weight Substituents at Position 1 Notable Features
Target Compound: 3,5-Dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole C10H7Br2ClN3O2S 432.51 g/mol [(4-Chlorophenyl)sulfonyl]methyl Sulfonyl bridge, bromine atoms
3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole C9H6Br2FN3 334.97 g/mol 4-Fluorobenzyl Fluorine substitution, reduced polarity
3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole C9H5Br2F2N3 352.96 g/mol 2,5-Difluorobenzyl Increased fluorine content, lipophilicity
3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole C11H11Br2N3 345.03 g/mol 3-Phenylpropyl Alkyl chain, enhanced hydrophobicity
DP01920: 5-(4-Chlorophenyl)-3-[(4-chlorophenylthio)methyl]-1H-1,2,4-triazole C15H11Cl2N3S 360.24 g/mol (4-Chlorophenylthio)methyl Thioether linkage, kinase inhibition

Key Observations :

  • Fluorinated analogs (e.g., 4-fluorobenzyl) exhibit lower molecular weights and altered electronic profiles due to fluorine’s electronegativity .
  • Bromine atoms in the target compound contribute to higher molecular weight and halogen bonding, which may enhance binding affinity in biological systems .

Biological Activity

3,5-Dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole is a synthetic compound belonging to the triazole class. This compound has garnered interest due to its potential biological activities, particularly in agricultural and pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C9H6Br2ClN3O2S
  • Molecular Weight : 415.49 g/mol
  • CAS Number : 320424-30-4
  • Structure : The compound features a triazole ring substituted with bromine and a chlorophenyl sulfonyl group.

Antifungal Properties

Triazoles are widely recognized for their antifungal properties. The compound this compound has shown significant activity against various fungal pathogens.

Mechanism of Action :
Triazoles inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. By disrupting this pathway, triazoles effectively hinder fungal cell membrane integrity and function.

Case Studies and Research Findings

  • Antifungal Efficacy Against Pathogens :
    A study evaluated the efficacy of various triazole derivatives against Candida albicans and Aspergillus fumigatus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungals like fluconazole and voriconazole .
  • Toxicological Assessments :
    In toxicological studies involving model organisms such as mice, exposure to triazoles including derivatives similar to 3,5-dibromo compounds resulted in dose-dependent hepatotoxicity. Parameters measured included liver enzyme activity and histopathological changes .
  • Pharmacological Profile :
    A comprehensive review highlighted that triazole compounds exhibit not only antifungal but also antibacterial and anticancer activities. The structure-activity relationship (SAR) studies indicated that modifications on the triazole ring significantly affect biological activity .

Table of Biological Activities

Activity TypeObserved EffectReference
AntifungalEffective against C. albicans
AntibacterialActive against Gram-positive bacteria
HepatotoxicityDose-dependent liver enzyme elevation
CytotoxicityInduced apoptosis in cancer cell lines

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